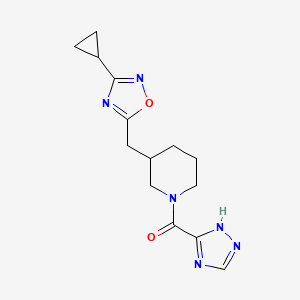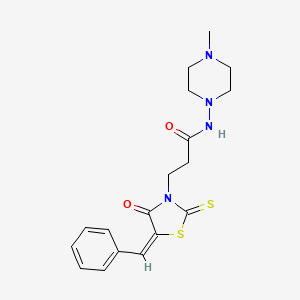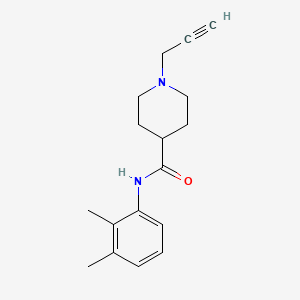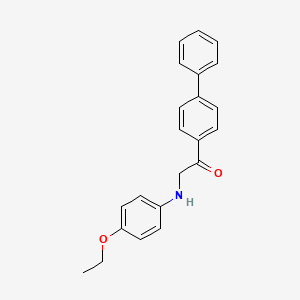
(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(1H-1,2,4-triazol-5-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains several functional groups including a cyclopropyl group, an oxadiazole ring, a piperidine ring, and a triazole ring. These groups are common in medicinal chemistry and are often found in biologically active compounds .
Molecular Structure Analysis
The compound’s structure suggests it could have interesting chemical properties. The presence of multiple nitrogen atoms could make it a good hydrogen bond acceptor, and the cyclopropyl group could add some conformational rigidity .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, the oxadiazole ring can participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
Based on its structure, this compound is likely to be solid at room temperature . Its solubility would depend on the specific substituents on the rings .科学的研究の応用
Comprehensive Analysis of Scientific Research Applications
The compound “3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-(1H-1,2,4-triazole-5-carbonyl)piperidine” exhibits a complex structure that incorporates both oxadiazole and triazole moieties. These heterocyclic components are known for their versatility in various scientific applications. Below is a detailed analysis of six unique applications based on the compound’s structural features and related research on oxadiazoles and triazoles.
Anticancer Applications
Oxadiazoles: have been identified as potential anticancer agents due to their ability to interact with various biological targets. The presence of a 1,2,4-oxadiazole ring, as found in the compound , could be leveraged for designing novel anticancer drugs . These compounds can be synthesized to target specific cancer cell lines, offering a pathway for personalized medicine.
Vasodilatory Effects
The vasodilatory properties of oxadiazoles make them suitable for treating cardiovascular diseases. They can induce relaxation in vascular smooth muscles, potentially reducing blood pressure and improving blood flow .
Anticonvulsant Properties
1,2,4-Oxadiazoles: have been explored for their anticonvulsant effects. The compound’s structure could be optimized to enhance its efficacy in preventing or reducing the frequency of seizures .
Antidiabetic Activity
Research has shown that oxadiazole derivatives can act as antidiabetic agents. They may function by modulating insulin release or by acting on other metabolic pathways involved in glucose homeostasis .
Anti-infective Agents
The 1,2,4-oxadiazole core is also associated with anti-infective properties, including antibacterial, antiviral, and anti-leishmanial activities. This suggests that the compound could be developed into a broad-spectrum anti-infective drug .
Energetic Material Applications
Due to the energetic behavior of oxadiazole derivatives, they can be used in the development of high-energy materials. This application is particularly relevant in the field of material science, where the compound could contribute to the creation of new energetic compounds .
Pharmaceutical Compound Design
The combination of oxadiazole and triazole rings provides a platform for the design of pharmaceutical compounds with enhanced biological activity. This dual heterocyclic system can be fine-tuned to improve drug-like properties .
Material Science Innovations
The structural rigidity and aromaticity of the 1,2,4-oxadiazole ring make it a candidate for developing advanced materials with specific electronic or photonic properties. This could lead to innovations in semiconductors, OLEDs, or other material science applications .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-(1H-1,2,4-triazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N6O2/c21-14(13-15-8-16-18-13)20-5-1-2-9(7-20)6-11-17-12(19-22-11)10-3-4-10/h8-10H,1-7H2,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWZCOPLNQKUKLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=NC=NN2)CC3=NC(=NO3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(2-(6-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2864211.png)


![8-(furan-2-ylmethyl)-3-isobutyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2864218.png)
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2,4-dimethylthiazole-5-carboxamide](/img/structure/B2864219.png)

![N-(5-methylisoxazol-3-yl)-2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2864221.png)
![2-[4-(4-chlorophenyl)-1H-pyrazol-1-yl]-5-[(4-chlorophenyl)sulfanyl]-4-(2,4-dichlorophenyl)-1,3-thiazole](/img/structure/B2864223.png)
![4-[2-amino-2-(1H-1,3-benzodiazol-2-yl)ethyl]phenol](/img/structure/B2864224.png)

![1-(4,6-bis(ethylamino)-1,3,5-triazin-2-yl)-2-(4-chlorophenyl)-2-hydroxy-2,3,7,8,9,10-hexahydrobenzo[4',5']thieno[2',3':4,5]pyrimido[2,1-b][1,3,4]thiadiazin-11(1H)-one](/img/structure/B2864229.png)